6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide
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Overview
Description
6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzyloxy group at the 6-position, a cyanomethyl group at the nitrogen atom, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the functionalization of the pyridine ring, followed by the introduction of the benzyloxy group through nucleophilic substitution. The cyanomethyl group can be introduced via a cyanation reaction, and the carboxamide group is typically formed through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The cyanomethyl group can be reduced to form an amine or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(benzyloxy)pyridine-3-carboxamide: Lacks the cyanomethyl group, which may affect its reactivity and applications.
N-(cyanomethyl)pyridine-3-carboxamide:
6-(benzyloxy)-N-methylpyridine-3-carboxamide: Contains a methyl group instead of a cyanomethyl group, altering its chemical behavior.
Uniqueness
6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the benzyloxy and cyanomethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(cyanomethyl)-6-phenylmethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-8-9-17-15(19)13-6-7-14(18-10-13)20-11-12-4-2-1-3-5-12/h1-7,10H,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBLXIPBXWASTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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